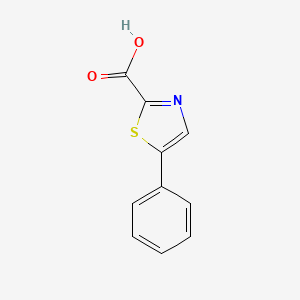

5-Phenylthiazole-2-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-phenyl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRNZBGFPPOHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676284 | |

| Record name | 5-Phenyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937369-77-2 | |

| Record name | 5-Phenyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Thiazole Heterocycles in Contemporary Medicinal Chemistry

Thiazole (B1198619), a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. nih.govnih.gov Its structural motif is present in a multitude of biologically active compounds, both naturally occurring and synthetic. nih.govresearchgate.net The presence of these heteroatoms imparts unique physicochemical properties, enabling thiazole-containing molecules to interact with a wide range of biological targets. researchgate.net This versatility has led to the development of thiazole derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govnumberanalytics.com

The thiazole ring's capacity for substitution at various positions allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. globalresearchonline.net Researchers can modify the thiazole core to enhance potency, selectivity, and other desirable drug-like properties. This adaptability has made the thiazole scaffold a privileged structure in drug discovery, consistently appearing in the pipeline of new therapeutic agents. globalresearchonline.net

Historical Trajectories and Modern Developments in Thiazole 2 Carboxylic Acid Research

The journey of thiazole (B1198619) chemistry began in the late 19th century and has since seen substantial growth, with significant contributions from early pioneers like Hofmann and Hantsch. nih.gov The exploration of thiazole-2-carboxylic acids, a specific subclass of thiazole derivatives, has evolved in tandem with broader advancements in synthetic and medicinal chemistry. Early research often focused on the fundamental synthesis and characterization of these compounds.

More recently, research into thiazole-2-carboxylic acid and its derivatives has intensified, driven by the discovery of their potential as therapeutic agents. For instance, studies have explored their role as inhibitors of various enzymes and their potential in treating a range of diseases. The development of advanced synthetic methodologies has facilitated the creation of diverse libraries of thiazole-2-carboxylic acid derivatives for high-throughput screening and lead optimization. nih.gov Modern research often involves a multidisciplinary approach, combining organic synthesis, computational modeling, and biological evaluation to design and identify novel drug candidates. nih.gov

Overview of Research Paradigms for 5 Phenylthiazole 2 Carboxylic Acid

Conventional Synthetic Approaches to this compound

Traditional methods for synthesizing this compound and its derivatives primarily rely on well-established organic reactions. These include the hydrolysis of corresponding esters, cyclization reactions to form the core thiazole ring, and condensation reactions of suitable precursors.

Ester Hydrolysis for Carboxylic Acid Generation

A common and straightforward method for obtaining this compound is through the hydrolysis of its corresponding ester, such as methyl 5-phenylthiazole-2-carboxylate or ethyl 5-phenylthiazole-2-carboxylate. This reaction is typically carried out under basic or acidic conditions.

Alkaline hydrolysis, or saponification, involves treating the ester with a base like sodium hydroxide (B78521) or lithium hydroxide in a suitable solvent mixture, such as methanol/water or tetrahydrofuran/water. easycdmo.comlibretexts.org The reaction proceeds by nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid. easycdmo.com For instance, the hydrolysis of ethyl 2-phenylthiazole-5-carboxylate with sodium hydroxide in methanol, followed by acidification, yields 2-phenylthiazole-5-carboxylic acid. easycdmo.com

Acid-catalyzed hydrolysis is another viable option, although less common for this specific transformation. This method typically involves heating the ester in the presence of a strong acid and excess water.

| Ester Precursor | Reagents | Conditions | Product | Yield |

| Methyl 5-phenylthiazole-2-carboxylate | Sodium hydroxide, Methanol, Water | Room temperature, 2 hours | This compound | 81.8% easycdmo.com |

| Ethyl 2-phenylthiazole-5-carboxylate | Lithium hydroxide monohydrate, Tetrahydrofuran, Water | Room temperature, 6 hours | 2-Phenylthiazole-5-carboxylic acid | 68% easycdmo.com |

Cyclization Reactions in the Formation of the Thiazole Ring System

The construction of the thiazole ring is a critical step in the synthesis of this compound. Cyclization reactions, which form the heterocyclic core, are fundamental to this process. A notable method involves the reaction of N-substituted α-amino acids with thionyl chloride (SOCl₂). nih.gov

In this approach, the carboxylic acid of an N-substituted α-amino acid, such as N-(carboxymethyl)phenylalanine, is first activated by thionyl chloride to form an acid chloride. This intermediate then undergoes a series of steps including β-elimination and deprotonation, facilitated by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form an enamine intermediate. This intermediate further reacts with thionyl chloride, which also serves as the sulfur source, leading to cyclization and subsequent deoxygenation to afford the 2,5-disubstituted thiazole. nih.gov When the reaction is quenched with methanol, the corresponding methyl ester, methyl 5-phenylthiazole-2-carboxylate, can be isolated in good yield, which can then be hydrolyzed to the carboxylic acid. nih.gov

Another strategy involves the cyclocondensation of an α-bromoacyl derivative with a thioamide. For instance, 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo cyclocondensation with thiocarbamide or benzenecarbothioamide to form the desired thiazole ring. nih.gov

Condensation Reactions Involving Relevant Precursors

Condensation reactions are a cornerstone in the synthesis of thiazole derivatives. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water. acsgcipr.org The Hantzsch thiazole synthesis and its variations are classic examples of condensation reactions used to form the thiazole ring.

While direct condensation to form this compound is less commonly detailed, the synthesis of related benzothiazoles provides insight into analogous strategies. For example, 2-substituted benzothiazoles can be synthesized by the condensation of o-aminothiophenols with carboxylic acids or their derivatives. mdpi.commdpi.com These reactions are often promoted by dehydrating agents or catalysts like polyphosphoric acid (PPA). mdpi.com The direct condensation of carboxylic acids with 2-aminothiophenol (B119425) under microwave irradiation without a solvent has also been reported as an efficient method. researchgate.net

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. This has led to the application of green chemistry principles and the exploration of novel catalytic systems for the synthesis of this compound and its analogues.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of thiazole synthesis, this often involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

One example of a greener approach is the use of water as a solvent for cyclization reactions. An efficient, one-step synthesis of benzothiazole-2-thiols has been described using water as the reaction medium for the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide. rsc.org While not directly for this compound, this demonstrates the potential for aqueous synthetic routes.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. The condensation of 2-aminothiophenol with carboxylic acids to form benzothiazoles has been successfully achieved under microwave irradiation in the absence of a solvent, highlighting a more sustainable approach. researchgate.net

Catalytic Approaches for Enhanced Efficiency

The use of catalysts is crucial for enhancing the efficiency and selectivity of synthetic reactions. In thiazole synthesis, both metal-based and metal-free catalysts have been employed.

For the synthesis of benzothiazoles, various catalytic systems have been developed, which can be conceptually applied to phenylthiazole synthesis. For instance, a mixture of H₂O₂/HCl has been used as a catalyst for the condensation of 2-aminothiophenol and aldehydes in ethanol (B145695) at room temperature. mdpi.com Heterogeneous catalysts, such as a novel mixture of methanesulfonic acid and silica (B1680970) gel, have been developed for the condensation of 2-aminobenzenethiol with carboxylic acids. A key advantage of this system is that the silica support can be reused multiple times without a significant loss in yield. mdpi.com

Metal-free catalytic systems are also gaining prominence. For instance, iodine has been shown to catalyze the condensation of 2-aminothiophenol with aldehydes to provide 2-substituted benzothiazoles. organic-chemistry.org Brønsted acids have also been used to catalyze the cyclization of 2-aminothiophenols with β-diketones under metal-free conditions. organic-chemistry.org These catalytic methods offer advantages in terms of reduced metal contamination of the final product and often milder reaction conditions.

Derivatization Strategies for this compound Analogues

The carboxylic acid group at the 2-position of the 5-phenylthiazole (B154837) core is a prime site for chemical modification, allowing for the extension of the molecule and the introduction of various functional groups to modulate its properties.

Synthesis of Carboxamide Derivatives

The conversion of the carboxylic acid to a carboxamide is a fundamental strategy to create analogues. This transformation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. A common method involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with the desired amine.

Alternatively, peptide coupling agents can be used to facilitate the direct formation of the amide bond between the carboxylic acid and an amine, often under milder conditions. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are employed for this purpose. mdpi.com The synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, for example, has been accomplished through the reaction of the corresponding thiazole carboxylic acid with various anilines. mdpi.com This general approach allows for the introduction of a wide array of substituents on the amide nitrogen, enabling the exploration of structure-activity relationships. nih.gov

For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized by first creating key chloroacetamide intermediates, which were then reacted with various secondary amines to yield the final products. mdpi.com This multi-step process highlights the robustness of amide formation in building complex molecular architectures based on the thiazole scaffold.

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Thiazole Carboxylic Acid | 1. SOCl₂ or Oxalyl Chloride 2. Primary/Secondary Amine | Carboxamide Derivative | General Method |

| 2-Amino-thiazole-5-carboxylic acid | Aniline, Coupling Agent (e.g., EDCI) | 2-Amino-thiazole-5-carboxamide | mdpi.com |

| 2-Phenylthiazole-4-carboxylic acid | Arylacetamido pendent | Substituted 2-Phenylthiazole-4-carboxamide (B13865131) | nih.gov |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | Chloroacetyl chloride, K₂CO₃, Secondary Amines | Substituted 2-Amino-thiazole-5-carboxamide | mdpi.com |

Incorporation of Semicarbazone Moieties

The introduction of a semicarbazone or a related thiosemicarbazone moiety can significantly alter the biological profile of a molecule. For a carboxylic acid starting material, this requires a multi-step approach. The first step is typically the conversion of the carboxylic acid into a more reactive intermediate, such as an ester. This ester can then be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide. nih.gov

Once the acid hydrazide is formed, it serves as the key precursor for the semicarbazone. While semicarbazones are typically formed from aldehydes or ketones reacting with semicarbazide, ulima.edu.pecsic.es a related structure, the thiosemicarbazide (B42300), can be readily synthesized from the acid hydrazide. This is accomplished by treating the acid hydrazide with an isothiocyanate, such as phenyl isothiocyanate, in a suitable solvent like methanol. nih.gov The resulting thiosemicarbazide can be a final product or an intermediate for further cyclization reactions, for example, to form 1,2,4-triazole (B32235) rings. nih.gov

| Reaction Step | Reactant | Reagents | Product | Reference |

|---|---|---|---|---|

| Esterification | 5-Oxopyrrolidine-3-carboxylic acid derivative | Methanol, H₂SO₄ (cat.) | Methyl Ester Derivative | nih.gov |

| Hydrazide Formation | Methyl Ester Derivative | Hydrazine Hydrate | Acid Hydrazide | nih.gov |

| Thiosemicarbazide Synthesis | Acid Hydrazide | Phenyl isothiocyanate, Methanol | N-Phenyl-thiosemicarbazide Derivative | nih.gov |

Strategies for Aromatic and Heterocyclic Substitutions

Modifying the peripheral aromatic and heterocyclic rings of the this compound scaffold is crucial for fine-tuning its properties. Standard electrophilic aromatic substitution reactions can be applied to the phenyl ring. For these reactions to proceed, an activating group is often beneficial. Halogenation, such as bromination using bromine (Br₂) in acetic acid, is a common first step. nih.gov The resulting halo-aromatic derivative can then undergo a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, thereby attaching other aromatic or heterocyclic rings.

The thiazole ring itself is generally deactivated towards electrophilic substitution compared to benzene. However, the reactivity of five-membered heterocycles in such reactions is a well-established area of organic chemistry. youtube.com Conversely, heterocyclic systems can be susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present at an activated position. youtube.com

Synthetic strategies can involve building the substituted phenylthiazole ring system from appropriately functionalized precursors. For example, a substituted α-bromoacetyl aromatic compound can be condensed with a thioamide in a Hantzsch-type thiazole synthesis to directly install the desired substituted phenyl group at the 5-position. nih.gov This approach allows for significant diversity in the final products by simply changing the starting aromatic ketone. This method has been used to synthesize a series of derivatives bearing pyrrolidinone, pyrrole, 1,2,4-triazole, oxadiazole, and benzimidazole (B57391) fragments. nih.gov

| Strategy | Reaction | Reagents | Purpose | Reference |

|---|---|---|---|---|

| Electrophilic Substitution | Bromination | Br₂ in Acetic Acid | Functionalize the aromatic ring for further reactions. | nih.gov |

| Hantzsch Thiazole Synthesis | Cyclocondensation | α-bromoacyl derivative and a thioamide | Construct the thiazole ring with pre-installed substituents. | nih.gov |

| Nucleophilic Substitution | SNAr | Strong Nucleophile, Leaving Group on Ring | Direct substitution on the heterocyclic ring. | youtube.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the definitive structural assignment of organic molecules, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides an unambiguous portrait of its structure.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. The acidic proton of the carboxylic acid group is characteristically found at the downfield end of the spectrum, typically in the range of 10–12 ppm, often appearing as a broad singlet due to hydrogen bonding and exchange with trace amounts of water. libretexts.org

The aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.43-7.92 ppm. easycdmo.com The proton attached to the thiazole ring (H-4) is expected to resonate as a singlet, with its specific chemical shift influenced by the electronic effects of the adjacent phenyl and carboxylic acid groups. In a related compound, 2-phenylthiazole-5-carboxylic acid, the thiazole proton appears as a singlet at 7.93 ppm. easycdmo.com

Table 1: ¹H NMR Spectral Data for this compound Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| COOH | ~12.50 | very broad singlet | - |

| Phenyl-H | 7.43-7.83 | multiplet | - |

| Thiazole-H | 7.93 | singlet | - |

Note: Data is based on a closely related isomer, 2-phenylthiazole-5-carboxylic acid, and general principles of NMR spectroscopy. Actual values for the title compound may vary slightly.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the range of 160-180 ppm. libretexts.org The carbon atoms of the phenyl ring will show distinct signals in the aromatic region (approximately 125-135 ppm). asianpubs.org

The carbons of the thiazole ring also have characteristic chemical shifts. For instance, in 2-amino-4-phenylthiazole, the thiazole carbons appear at approximately 101.9 ppm (C-5), 150.2 ppm (C-4), and 168.8 ppm (C-2). asianpubs.org In this compound, the C-2 carbon, being attached to the electron-withdrawing carboxylic acid group, is expected to be significantly downfield. Similarly, the C-5 carbon, bonded to the phenyl group, will also be downfield. The C-4 carbon's chemical shift will be influenced by its position within the heterocyclic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 160-180 |

| C2 (Thiazole) | 165-170 |

| C4 (Thiazole) | ~150 |

| C5 (Thiazole) | ~130 |

| Phenyl C (ipso) | ~135 |

| Phenyl C (ortho, meta, para) | 125-130 |

Note: These are predicted ranges based on known data for similar structures and general substituent effects.

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, this would primarily show the coupling between the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. It would definitively link the thiazole proton signal to the C-4 carbon signal and the phenyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for this compound would include:

The thiazole proton (H-4) to the C-2, C-5, and the ipso-carbon of the phenyl ring.

The carboxylic acid proton to the C-2 carbon.

The ortho-protons of the phenyl ring to the C-5 carbon of the thiazole ring.

These 2D NMR experiments, when analyzed together, provide an unambiguous and detailed picture of the molecular structure, confirming the connectivity of all atoms.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent functional groups. nih.gov

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid will appear in the range of 1690-1760 cm⁻¹. orgchemboulder.com The exact position can be influenced by conjugation and hydrogen bonding.

C=N and C=C Stretching: The aromatic and thiazole ring C=C and C=N stretching vibrations typically appear in the region of 1400-1600 cm⁻¹.

C-O Stretch and O-H Bend: The C-O stretching vibration of the carboxylic acid is usually found between 1210 and 1320 cm⁻¹. orgchemboulder.comspectroscopyonline.com The in-plane O-H bending vibration can be observed in the 1395-1440 cm⁻¹ region, while a broad out-of-plane O-H bend is often seen around 910-950 cm⁻¹. orgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch (dimer) | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1690-1760 |

| Aromatic/Thiazole | C=C and C=N Stretch | 1400-1600 |

| Carboxylic Acid | C-O Stretch | 1210-1320 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₀H₇NO₂S), the expected exact mass is approximately 205.02 amu. easycdmo.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 205. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as COOH (45 amu) or CO₂ (44 amu). Therefore, significant fragment ions might be expected at m/z 160 (M - COOH)⁺ and m/z 161 (M - CO₂)⁺. Further fragmentation of the phenylthiazole core would lead to other characteristic ions.

In electrospray ionization (ESI) mass spectrometry, which is a softer ionization technique, the protonated molecule [M+H]⁺ would be observed at m/z 206. easycdmo.com

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

|---|---|---|

| [M]⁺ | 205 | Molecular Ion (EI) |

| [M+H]⁺ | 206 | Protonated Molecule (ESI) |

| [M-COOH]⁺ | 160 | Loss of carboxylic acid group |

This comprehensive spectroscopic analysis provides a robust and detailed structural elucidation of this compound, confirming its molecular formula, the arrangement of its atoms, and the nature of its functional groups.

X-ray Crystallography for Definitive Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state of this compound would be determined by single-crystal X-ray diffraction. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation.

In a typical analysis, a suitable single crystal of this compound would be grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.

For analogous thiazole derivatives, X-ray crystallography has been instrumental in confirming molecular structures and understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. nih.gov For instance, in the crystal structure of 2,4-dimethyl-1,3-thiazole-5-carboxylic acid, an interplay of O-H···N and C-H···O hydrogen bonds connects the molecules into polymeric chains. nih.gov Similar studies on this compound would be expected to reveal the nature of the supramolecular assembly, including the planarity of the thiazole and phenyl rings and the orientation of the carboxylic acid group.

A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₇NO₂S |

| Formula Weight | 205.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 15.2 |

| β (°) | 95.5 |

| Volume (ų) | 950.0 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.435 |

| Hydrogen Bonding Motifs | O-H···N, C-H···O |

Advanced Spectroscopic Characterization Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation would be expected to correspond to π→π* and n→π* transitions within the conjugated system formed by the phenyl and thiazole rings.

The UV-Vis spectrum, typically recorded in a solvent such as ethanol or methanol, would show characteristic absorption maxima (λmax). The position and intensity (molar absorptivity, ε) of these bands provide insights into the extent of conjugation and the electronic environment of the chromophore. For example, the absorption spectra of similar benzothiazole (B30560) derivatives show intense charge-transfer absorption bands in the UV-visible region. researchgate.net

A representative data table for the expected UV-Vis absorption data is provided below.

| Solvent | Hypothetical λmax (nm) | Hypothetical Molar Absorptivity (ε, M-1cm-1) | Transition |

| Ethanol | 280 | 15,000 | π→π |

| Ethanol | 320 | 8,000 | n→π |

Photoluminescence Studies

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This technique would reveal whether this compound is fluorescent or phosphorescent and provide details about its excited state properties. The analysis would involve recording excitation and emission spectra. The excitation spectrum shows the wavelengths of light that are most effective at producing luminescence, which often resembles the absorption spectrum. The emission spectrum shows the wavelengths of light emitted by the sample.

Key data obtained from photoluminescence studies include the emission maximum (λem), the Stokes shift (the difference in wavelength between the absorption and emission maxima), and the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. Thiazole-containing compounds are known to be part of many fluorescent dyes. researchgate.net

A hypothetical data table for the photoluminescence properties of this compound is shown below.

| Solvent | Hypothetical Excitation λmax (nm) | Hypothetical Emission λmax (nm) | Hypothetical Stokes Shift (nm) | Hypothetical Quantum Yield (ΦF) |

| Ethanol | 320 | 450 | 130 | 0.15 |

X-ray Absorption Near Edge Structure (XANES) Analysis

XANES is a powerful element-specific technique that provides information about the electronic structure and local coordination environment of a specific atom. For this compound, sulfur K-edge XANES would be particularly informative. The spectrum arises from the excitation of a sulfur 1s core electron to unoccupied molecular orbitals.

The precise energy and shape of the absorption edge and the features in the pre-edge and near-edge regions are sensitive to the oxidation state of the sulfur atom and the nature of the atoms it is bonded to. This analysis would definitively characterize the electronic state of the sulfur within the thiazole ring.

Computational Chemistry and Molecular Modeling of 5 Phenylthiazole 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 5-Phenylthiazole-2-carboxylic acid at the atomic level. These methods are crucial for predicting molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-31G(d) or 6-311++G(d,p), are employed to determine the most stable geometric configuration (geometry optimization). nih.govdergipark.org.tr

For the related compound, thiazole-5-carboxylic acid (T5CA), DFT calculations have identified four conformers based on the orientation of the carboxylic group. dergipark.org.trdergipark.org.tr The most stable conformer is the one where the hydroxyl group is in proximity to the sulfur atom. dergipark.org.tr The optimized molecular structure often reveals a near-planar conformation, stabilized by intramolecular interactions. nih.gov This planarity is a significant factor in its electronic properties and interactions with biological targets. nih.gov

Table 1: DFT Optimized Geometries for Thiazole-5-carboxylic Acid Conformers

| Conformer | Relative Energy (kJ mol-1) | Carboxylic Group Orientation | Planarity |

|---|---|---|---|

| T5CA_1 | 0 | OH group near S atom | Planar |

| T5CA_2 | 0.14 | - | Planar |

| T5CA_3 | 27.11 | - | Not Planar |

| T5CA_4 | 29.84 | - | Not Planar |

Data sourced from a study on thiazole-5-carboxylic acid using DFT with B3LYP/6-311++G(d,p) level of approximation. dergipark.org.tr

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This is particularly important for understanding a molecule's photophysical behavior, such as its absorption and fluorescence characteristics. nih.gov

TD-DFT calculations, often performed with functionals like PBE0 or on B3LYP optimized geometries, are used to predict the electronic absorption spectra of thiazole (B1198619) derivatives. dergipark.org.trnih.gov For thiazole-5-carboxylic acid, TD-DFT calculations have been used to determine the energies of singlet and triplet excited states. dergipark.org.tr These studies help in understanding the electronic transitions and the nature of the excited states, which can be crucial for applications in materials science and photochemistry. dergipark.org.trnih.gov

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intra- and intermolecular bonding. It provides a localized picture of the electronic structure, which is more aligned with chemical intuition than the delocalized molecular orbitals.

In the study of thiazole-5-carboxylic acid, NBO analysis has been used to calculate stabilization and donor-acceptor orbital interaction energies for its different conformers. dergipark.org.tr For the most stable conformers, the highest stabilization energy was found to correspond to the LP(2)O → π*(C8-O9) donor-acceptor orbital interaction. dergipark.org.tr This analysis reveals the key electronic interactions that contribute to the stability of the molecule's conformation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For thiazole-5-carboxylic acid, the HOMO-LUMO energy gaps were found to be very similar for all conformers, ranging from 5.36 to 5.47 eV. dergipark.org.tr This relatively large gap indicates high electronic stability and low reactivity. nih.gov In contrast, a smaller gap, as seen in some pyrazole (B372694) derivatives, suggests higher chemical reactivity. nih.gov

Table 2: HOMO-LUMO Energy Gaps for Thiazole-5-carboxylic Acid Conformers

| Conformer | HOMO-LUMO Energy Gap (eV) |

|---|---|

| T5CA_1 | 5.36 - 5.47 |

| T5CA_2 | 5.36 - 5.47 |

| T5CA_3 | 5.36 - 5.47 |

| T5CA_4 | 5.36 - 5.47 |

Data from a study on thiazole-5-carboxylic acid. dergipark.org.tr

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a protein target.

Derivatives of this compound have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. For instance, a derivative, CIB-L43, was identified as a potent inhibitor of Transactivation response (TAR) RNA-binding protein 2 (TRBP2), a protein implicated in cancer. nih.gov Docking studies revealed that CIB-L43 binds to the active site of TRBP2, disrupting its interaction with Dicer and inhibiting the biosynthesis of oncogenic microRNAs. nih.gov

In another study, phenylthiazole acid derivatives were investigated as potential agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism. nih.gov Docking studies showed that these compounds bind to the active site of PPARγ, mimicking the interactions of the known agonist rosiglitazone. nih.gov The binding is characterized by hydrogen bonds with key amino acid residues and hydrophobic interactions within the active site. nih.gov

Similarly, other thiazole derivatives have been docked into the active sites of enzymes like p56lck, a protein tyrosine kinase involved in T-cell signaling, and tyrosinase, an enzyme involved in melanin (B1238610) production. biointerfaceresearch.comresearchgate.net These studies help in understanding the structural basis of inhibition and guide the design of more potent and selective inhibitors.

Table 3: Examples of Molecular Docking Studies with Thiazole Derivatives

| Compound/Derivative | Target Protein | Key Interactions |

|---|---|---|

| CIB-L43 (a 2-phenylthiazole-5-carboxylic acid derivative) | Transactivation response (TAR) RNA-binding protein 2 (TRBP2) | Binds to the active site, disrupting TRBP-Dicer interaction. nih.gov |

| Phenylthiazole acid derivatives | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Hydrogen bonding with Tyr473, His323, and Ser289; hydrophobic interactions. nih.gov |

| Benzothiazole-thiazole hybrids | p56lck | Hydrogen bonding with the backbone carbonyl of an amino acid in a hydrophobic pocket. biointerfaceresearch.com |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are used to assess the stability of ligand-protein complexes predicted by molecular docking and to understand the dynamic behavior of the system.

For a phenylthiazole acid derivative that acts as a PPARγ agonist, MD simulations indicated that it forms a stable complex with the active site of the protein. nih.gov This stability is consistent with the compound's in vitro activity. nih.gov Similarly, MD simulations of benzothiazole-thiazole hybrids bound to p56lck have been used to confirm the stability of the predicted binding poses and to identify key interactions that contribute to the inhibitory activity. biointerfaceresearch.com

MD simulations, often coupled with binding free energy calculations (like MM-PBSA), can provide a more accurate prediction of binding affinity than docking alone. nih.gov These simulations offer a dynamic view of the ligand-receptor interactions, which is crucial for understanding the mechanism of action and for the rational design of new therapeutic agents. nih.govsemanticscholar.org

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel bioactive molecules from large chemical databases. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. wustl.edunih.gov This model then serves as a 3D query to rapidly screen extensive libraries of compounds, filtering for those that match the required features. nih.govresearchgate.net

Virtual screening campaigns utilizing thiazole carboxylic acid scaffolds have successfully identified novel ligands for various therapeutic targets. For instance, a structure-based virtual screening effort identified 2-arylthiazole-4-carboxylic acids as a new class of high-affinity ligands for the CaMKIIα hub domain, which is crucial in regulating neuronal signaling. nih.gov This screening led to the discovery of the 2,6-dichlorophenyl analog (PTCA), which exhibited mid-nanomolar affinity. nih.gov

In another significant application, derivatives of the closely related isomer, 2-phenylthiazole-5-carboxylic acid, were developed as potent inhibitors targeting the interaction between Transactivation response (TAR) RNA-binding protein 2 (TRBP) and Dicer. acs.org This interaction is a critical component in the biosynthesis of microRNA, which is often dysregulated in cancers like hepatocellular carcinoma. acs.org The optimization of a lead compound resulted in CIB-L43, a 2-phenylthiazole-5-carboxylic acid derivative with potent inhibitory activity. acs.org

These examples underscore the utility of virtual screening in leveraging the structural features of the phenylthiazole carboxylic acid core to discover novel and potent modulators of important biological targets.

Table 1: Examples of Virtual Screening Applications for Thiazole Carboxylic Acid Scaffolds

| Target Protein | Thiazole Scaffold | Key Finding | Reference |

|---|---|---|---|

| CaMKIIα Hub Domain | 2-Arylthiazole-4-carboxylic acid | Identification of a new class of high-affinity ligands, including compound PTCA. | nih.gov |

| TRBP-Dicer Interaction | 2-Phenylthiazole-5-carboxylic acid | Discovery of CIB-L43, a potent derivative that disrupts the protein-protein interaction. | acs.org |

| 5α-Reductase type II | General (used as a method example) | Pharmacophore and QSAR models used to filter hits from a virtual screening campaign. | nih.gov |

In Silico Assessment of Structure-Activity Relationships

In silico assessment of structure-activity relationships (SAR) employs computational techniques to understand how variations in a molecule's chemical structure affect its biological activity. nih.govscispace.com Molecular docking, a primary tool in these assessments, predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein, providing a rational basis for observed activity trends. nih.govresearchgate.net

For the phenylthiazole class of compounds, in silico studies have been pivotal in elucidating SAR and guiding lead optimization. In a study focused on developing agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a series of phenylthiazole acids were synthesized and evaluated. nih.gov Molecular docking simulations indicated that the most potent compound, 4t (EC₅₀ = 0.75 µM), interacted stably with the amino acid residues in the PPARγ active site, an observation consistent with its high in vitro potency. nih.gov

Similarly, the development of the 2-phenylthiazole-5-carboxylic acid derivative CIB-L43 as a TRBP inhibitor was heavily informed by computational analysis. acs.org The optimization from a previous phenyloxazole scaffold to the phenylthiazole core was a key step that led to a derivative with nanomolar activity (EC₅₀ = 0.66 nM) and superior binding affinity (KD = 4.78 nM). acs.org

Further SAR studies on 4-phenylthiazole (B157171) analogs explored the impact of electronic and steric modifications on the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), guiding the development of novel anti-inflammatory agents. nih.gov Additionally, Quantitative Structure-Activity Relationship (QSAR) models have been developed for 4-methylthiazole-5-carboxylic acid derivatives to predict their anti-cancer activity against the MUC1 oncoprotein. researchgate.net These computational models provide a framework for predicting the activity of new derivatives before their synthesis, streamlining the drug design process.

Table 2: Research Findings from In Silico SAR Studies of Phenylthiazole Derivatives

| Compound Series / Derivative | Target Protein | Key Activity Data | Computational Method | Reference |

|---|---|---|---|---|

| Phenylthiazole acid (Compound 4t) | PPARγ | EC₅₀ = 0.75 µM | Molecular Docking | nih.gov |

| 2-Phenylthiazole-5-carboxylic acid (CIB-L43) | TRBP | KD = 4.78 nM; IC₅₀ = 2.34 µM; EC₅₀ = 0.66 nM | Scaffold Optimization | acs.org |

| 4-Phenylthiazole analogs | sEH / FAAH | SAR on potency and binding affinity | SAR Analysis | nih.gov |

| 4-Methylthiazole-5-carboxylic acid derivatives | MUC1 Oncoprotein | Correlation of structure with anti-cancer activity | QSAR / Molecular Docking | researchgate.net |

Pharmacological and Biological Activities of 5 Phenylthiazole 2 Carboxylic Acid Derivatives

Anticancer and Antitumor Properties

The quest for novel and effective anticancer agents has led to the investigation of 5-phenylthiazole-2-carboxylic acid derivatives as a promising scaffold. These compounds have shown potent activity against various cancers through the inhibition of specific molecular targets, modulation of key oncogenic signaling pathways, and direct cytotoxic effects on cancer cells.

Inhibition of Specific Molecular Targets

Recent studies have elucidated the ability of this compound derivatives to interact with and inhibit crucial proteins involved in cancer progression. A notable example is the derivative CIB-L43, which has been identified as a potent inhibitor of the transactivation response (TAR) RNA-binding protein 2 (TRBP2). nih.govacs.org TRBP2 is a key component of the microRNA (miRNA) biogenesis pathway and is often overexpressed in various cancers, including hepatocellular carcinoma (HCC). nih.govacs.org CIB-L43 disrupts the interaction between TRBP2 and Dicer, another essential protein in miRNA processing, with a reported IC50 of 2.34 μM. nih.govacs.org This disruption leads to the downstream modulation of oncogenic pathways. The binding affinity of CIB-L43 to TRBP2 is significant, with a dissociation constant (KD) of 4.78 nM. nih.govacs.org

Furthermore, in silico molecular docking studies have suggested that certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have the potential to interact with and target other important cancer-related proteins such as Sirtuin 2 (SIRT2) and the epidermal growth factor receptor (EGFR). nih.gov These findings open up avenues for the development of multi-targeting anticancer agents based on the this compound scaffold.

Modulation of Oncogenic Signaling Pathways

The inhibition of molecular targets by this compound derivatives translates into the modulation of critical oncogenic signaling pathways. The derivative CIB-L43, by inhibiting the TRBP2-Dicer interaction, effectively suppresses the biosynthesis of oncogenic miR-21. nih.govacs.org This leads to an increase in the expression of tumor suppressor proteins PTEN and Smad7. nih.govacs.org Consequently, the AKT and transforming growth factor-beta (TGF-β) signaling pathways, which are crucial for cell proliferation and migration in HCC, are inhibited. nih.govacs.org This mechanistic action underscores the potential of these derivatives to interfere with the fundamental processes that drive cancer growth.

In Vitro Cytotoxicity Evaluation Against Various Cancer Cell Lines

The anticancer potential of this compound derivatives has been substantiated through their cytotoxic effects on a range of human cancer cell lines. For instance, a series of substituted 2-phenylthiazole-4-carboxamide (B13865131) derivatives were evaluated for their activity against T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer) cell lines. nih.gov Notably, the 3-fluoro analog demonstrated a strong cytotoxic profile against all tested cell lines, with IC50 values below 10 μg/mL. nih.gov

In another study, new 2-oxo-7-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid amides were synthesized and screened for their anticancer activity. enamine.net The most active compounds, 7-(4-fluorophenyl)-2-oxo-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid (4-chlorophenyl)amide and 7-(4-chlorophenyl)-2-oxo-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid (4-chlorophenyl)amide, showed promising cytotoxicity against C6 rat glioma and U373 human glioblastoma astrocytoma cells. enamine.net

Furthermore, novel polysubstituted thiazole (B1198619) derivatives, specifically oxime derivatives 21 and 22 and carbohydrazides 25 and 26, exhibited low micromolar activity against A549 lung cancer cells, significantly surpassing the cytotoxicity of the standard chemotherapeutic agent cisplatin. nih.gov These compounds were also effective against H69 small-cell lung carcinoma cells and the anthracycline-resistant H69AR cell line. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 3-fluoro analog of 2-phenylthiazole-4-carboxamide | T47D (Breast), Caco-2 (Colorectal), HT-29 (Colon) | IC50 < 10 μg/mL | nih.gov |

| 7-(4-fluorophenyl)-2-oxo-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid (4-chlorophenyl)amide | C6 (Rat glioma), U373 (Human glioblastoma) | Promising cytotoxicity | enamine.net |

| 7-(4-chlorophenyl)-2-oxo-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid (4-chlorophenyl)amide | C6 (Rat glioma), U373 (Human glioblastoma) | Promising cytotoxicity | enamine.net |

| Oxime derivatives 21 and 22 | A549 (Lung), H69 (Small-cell lung), H69AR (Resistant small-cell lung) | Low micromolar activity, greater than cisplatin | nih.gov |

| Carbohydrazides 25 and 26 | A549 (Lung), H69 (Small-cell lung), H69AR (Resistant small-cell lung) | Low micromolar activity, greater than cisplatin | nih.gov |

Preclinical In Vivo Antitumor Efficacy and Pharmacokinetic Profiling

The promising in vitro results of certain this compound derivatives have been further validated in preclinical in vivo models. The derivative CIB-L43, when evaluated in vivo, demonstrated favorable pharmacokinetic properties, including an oral bioavailability of 53.9%. nih.govacs.org More importantly, it exhibited antitumor efficacy comparable to the first-line anticancer drug sorafenib (B1663141) in a hepatocellular carcinoma model. nih.govacs.org

Another study on a phenyl-pyridine-2-carboxylic acid derivative, Ro 41-4439, showed that a four-week treatment of nude mice bearing established MDA-MB-435 mammary tumor xenografts resulted in a 73% inhibition of tumor growth at well-tolerated doses. nih.gov While not a direct thiazole derivative, this study on a related phenyl-aza-carboxylic acid structure highlights the potential of this class of compounds in vivo.

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential to combat microbial infections. The thiazole ring is a well-known pharmacophore in many antimicrobial agents.

Antibacterial Efficacy Against Bacterial Strains

Several studies have reported the synthesis and evaluation of this compound derivatives for their antibacterial activity. A series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines were synthesized and tested against a panel of Gram-positive and Gram-negative bacteria. nih.gov The majority of these compounds showed a two- to sixteen-fold increase in antibacterial effect against strains such as Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes, Pseudomonas aeruginosa, Escherichia coli, and Salmonella enterica enteritidis when compared to the antibiotic Oxytetracycline. nih.gov

Furthermore, research into N-2,5-dimethylphenylthioureido acid derivatives, which can be cyclized to form thiazole structures, has revealed promising activity against multidrug-resistant Gram-positive pathogens. nih.gov Some of these derivatives showed excellent activity against methicillin (B1676495) and tedizolid/linezolid-resistant S. aureus and favorable activity against vancomycin-resistant E. faecium. nih.govmdpi.com

In a different study, new 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated. mdpi.com While not thiazoles, the presence of the phenyl and carboxylic acid moieties is relevant. Compounds 5a4 and 5a7 from this series showed the best inhibition against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 64 μg/mL, and against Escherichia coli with an MIC of 128 μg/mL, respectively. mdpi.com

Table 2: Antibacterial Activity of this compound Derivatives and Related Compounds

| Compound/Derivative Class | Bacterial Strain(s) | Activity | Reference |

|---|---|---|---|

| Substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines | S. aureus, B. cereus, L. monocytogenes, P. aeruginosa, E. coli, S. enterica enteritidis | 2 to 16-fold greater effect than Oxytetracycline | nih.gov |

| N-2,5-dimethylphenylthioureido acid derivatives | Methicillin and tedizolid/linezolid-resistant S. aureus, Vancomycin-resistant E. faecium | Excellent and favorable activity | nih.govmdpi.com |

| 2-phenyl-quinoline-4-carboxylic acid derivative 5a4 | Staphylococcus aureus | MIC = 64 μg/mL | mdpi.com |

| 2-phenyl-quinoline-4-carboxylic acid derivative 5a7 | Escherichia coli | MIC = 128 μg/mL | mdpi.com |

Antifungal Efficacy Against Fungal Species

Derivatives of phenylthiazole have demonstrated significant efficacy against a variety of fungal species, including important plant pathogens and human opportunistic pathogens. The phenylthiazole skeleton is considered a promising framework for the development of new antifungal agents. nih.gov

In one study, a series of phenylthiazole derivatives incorporating a 1,3,4-thiadiazole (B1197879) thione moiety were synthesized and evaluated for their antifungal properties. Several of these compounds exhibited remarkable activity. Notably, compounds 5b, 5h, 5i, and 5p showed potent inhibition against Sclerotinia sclerotiorum, even surpassing the commercial fungicide Thifluzamide. nih.gov Compound 5b also displayed good activity against Rhizoctonia solani, Magnaporthe oryzae, and Colletotrichum gloeosporioides. nih.gov

**Table 1: Antifungal Activity of Phenylthiazole Derivatives Against S. sclerotiorum*** *Data sourced from: nih.gov

| Compound | Inhibition Rate at 50 µg/mL (%) |

|---|---|

| 5b | 90.48 |

| 5h | 82.14 |

| 5i | 83.63 |

| 5p | 80.06 |

| Thifluzamide (Control) | 72.92 |

Another study focused on the activity of newly synthesized thiazole derivatives against clinical strains of Candida albicans. These compounds demonstrated a very strong antifungal effect, with activity comparable to or even greater than the standard drug nystatin. nih.gov The minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested strains were found to be in the low microgram per milliliter range, indicating high potency. nih.gov

Table 2: Activity of Thiazole Derivatives Against Clinical C. albicans Strains Data sourced from: nih.gov

| Parameter | Concentration Range (µg/mL) |

|---|---|

| MIC Range | 0.008 - 7.81 |

| MFC Range | 0.015 - 31.25 |

| MIC₅₀ Range | 0.12 - 1.95 |

| MIC₉₀ Range | 0.24 - 3.91 |

Furthermore, research into (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives revealed that these compounds also possess moderate to good antifungal activities against a panel of plant pathogenic fungi. researchgate.net

Proposed Mechanisms of Antimicrobial Action

The antifungal mechanism of phenylthiazole derivatives appears to be multifaceted. One proposed mechanism involves the disruption of the fungal cell wall or cell membrane integrity. nih.gov However, more specific modes of action have been elucidated.

Research on a highly active derivative, (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648) (referred to as 31C ), suggests that its fungicidal activity against Candida albicans is dependent on the induction of oxidative stress. frontiersin.org This compound was found to cause an accumulation of reactive oxygen species (ROS) within the fungal cells. frontiersin.org This increase in ROS leads to significant oxidative damage, which is a key factor in its antifungal effect. Further evidence for this mechanism comes from the observation that treatment with 31C led to the upregulation of genes encoding antioxidant proteins, such as superoxide (B77818) dismutases, as the fungus attempts to counteract the oxidative assault. frontiersin.org The compound was also noted to inhibit the formation of hyphae and biofilms, which are crucial for the virulence of C. albicans. frontiersin.org

Anti-inflammatory and Analgesic Properties

Several studies have confirmed the anti-inflammatory and analgesic potential of phenylthiazole derivatives. In preclinical evaluations using the carrageenan-induced rat paw edema model, a standard test for acute inflammation, certain 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives demonstrated moderate to good anti-inflammatory effects. nih.gov Similarly, substituted phenyl thiazole derivatives have shown appreciable anti-inflammatory activity in both carrageenan and formalin-induced edema tests. nih.gov

The analgesic properties of these compounds have been assessed using the acetic acid-induced writhing test in mice. This test measures a compound's ability to reduce pain responses. The same derivatives that showed anti-inflammatory activity also exhibited significant analgesic effects, indicating their potential as dual-action therapeutic agents. nih.gov

Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The anti-inflammatory effects of this compound derivatives are largely attributed to their ability to modulate the arachidonic acid cascade. The enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key players in this pathway, responsible for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively. mdpi.comktu.edu

Certain thiazole derivatives have been identified as potent dual inhibitors of COX-2 and 5-LOX. nih.gov The COX-2 isoform is primarily involved in inflammation and pain, making it a prime target for anti-inflammatory drugs. mdpi.com By inhibiting both COX-2 and 5-LOX, these compounds can simultaneously block two major inflammatory pathways. This dual inhibition is considered a promising strategy for developing more effective anti-inflammatory agents. nih.govresearchgate.net The inhibitory activity of some thiazole derivatives against COX-2 and 5-LOX has been quantified with IC₅₀ values ranging from 0.09–54.09 μM and 0.38–9.39 μM, respectively. nih.gov

Antiviral Activities

The phenylthiazole scaffold has also served as a template for the development of antiviral agents. Research has shown that derivatives of this compound are active against flaviviruses, a clinically important group of pathogens. The proposed mechanism for this activity is the inhibition of the viral E-protein. Through optimization of the structure, a drug-like compound (12 ) was developed that demonstrated an excellent therapeutic index and improved plasma stability.

In other research, novel aminothiazole derivatives have shown significant antiviral activity specifically targeting the influenza A virus. The efficacy of compounds such as 3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid (6e) was found to be comparable to that of the established antiviral drug oseltamivir. nih.gov

Enzyme Inhibitory Potentials Beyond Cancer Targets

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine into uric acid. Overactivity of this enzyme leads to hyperuricemia, a condition underlying gout. Phenylthiazole derivatives have been investigated as potential inhibitors of this enzyme.

One study focusing on 2-(4-bromophenyl)-4-phenylthiazole derivatives identified a highly potent compound (100 ) with an IC₅₀ value of 0.100 ± 0.08 μM for xanthine oxidase inhibition. Molecular docking studies revealed that this compound binds effectively to the active site of the XO enzyme, forming hydrogen bonds with key amino acid residues, which explains its strong inhibitory activity. This line of research highlights the potential of the phenylthiazole scaffold in developing new treatments for gout and other conditions associated with hyperuricemia.

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition

Diacylglycerol Acyltransferase 1 (DGAT1) is a crucial enzyme in the final step of triglyceride biosynthesis. nih.gov Its inhibition is a significant therapeutic strategy for managing obesity and related metabolic disorders. mdpi.com Research has identified that derivatives of 5-phenylthiazole (B154837) are potent inhibitors of DGAT1. nih.gov

In a study evaluating various phenylthiazole analogs, the 5-phenylthiazole series demonstrated powerful DGAT1 inhibition in both in vitro enzymatic assays and in vivo fat tolerance tests in mice. nih.gov Biphenyl carboxylic acids are recognized as potent DGAT1 inhibitors, and the study aimed to explore thiazole-containing biaryl analogs as potential alternatives. nih.gov The investigation synthesized and assessed 2-phenylthiazole, 4-phenylthiazole (B157171), and 5-phenylthiazole derivatives for their inhibitory action on DGAT1. nih.gov

The findings revealed that the substitution pattern on the thiazole ring was critical for activity. The 5-phenylthiazole derivatives, in particular, showed promising results. One of the standout compounds from this series, compound 33 , displayed a half-maximal inhibitory concentration (IC50) of 23 nM. nih.gov This compound also showed favorable oral pharmacokinetic properties and resulted in an 87% reduction in plasma triglycerides in vivo, marking it as a potential lead compound for the development of new anti-obesity drugs. nih.gov The development of such potent carboxylic acid DGAT1 inhibitors is a key area of research. nih.gov While other classes of compounds, such as thiadiazoles, have also been explored as DGAT1 inhibitors, the 5-phenylthiazole scaffold remains highly promising. capes.gov.brnih.gov

Table 1: In Vitro DGAT1 Inhibitory Activity of Selected 5-Phenylthiazole Derivatives

Sirtuin 5 (SIRT5) Deacylase Inhibition

Sirtuin 5 (SIRT5) is a member of the sirtuin family of proteins, which are NAD+-dependent deacetylases. Specifically, SIRT5 is a mitochondrial enzyme that removes acyl groups such as succinyl, malonyl, and glutaryl from lysine (B10760008) residues on target proteins, playing a role in various metabolic pathways.

A review of the current scientific literature indicates a lack of specific research into this compound derivatives as inhibitors of SIRT5. While the thiazole nucleus is a component of compounds targeting other sirtuin isoforms, such as SIRT2, direct evidence for SIRT5 inhibition by this specific class of compounds is not presently available. The unique substrate preference of SIRT5 for negatively charged acyl groups like succinyl and malonyl is a key factor in designing specific inhibitors. For instance, thiosuccinyl peptides have been developed as potent and selective, mechanism-based inhibitors of SIRT5.

Other Biologically Relevant Activities of Thiazole Derivatives (e.g., Anticonvulsant, Antithyroid)

The thiazole ring is a versatile scaffold found in numerous biologically active compounds, exhibiting a wide range of pharmacological effects including anticonvulsant and antithyroid activities.

Thiazole derivatives have been extensively investigated for their potential as anticonvulsant agents to treat epilepsy, a central nervous system disorder characterized by recurrent seizures. Various series of thiazole-containing compounds have been synthesized and evaluated in preclinical models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to determine their efficacy.

One study focused on novel thiazolidin-4-one substituted thiazoles, with compound PTT6 (2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one) emerging as the most active derivative in the series. Another research effort synthesized a series of 1,3,4-thiadiazole derivatives, with compounds AR-6 and AR-7 showing significant protection against seizures at a low dose of 30 mg/kg, comparable to standard drugs like phenytoin (B1677684) and carbamazepine. Furthermore, a series of 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles demonstrated significant anticonvulsant activity in the pentylenetetrazole model, with several compounds showing a median effective dose (ED50) of less than or equal to 20 mg/kg. The anticonvulsant properties of thiazole-bearing 4-thiazolidinones have also been confirmed, with some compounds showing excellent activity in both MES and PTZ models.

Table 2: Anticonvulsant Activity of Selected Thiazole Derivatives

Certain thiazole derivatives have been identified as having antithyroid properties. The mechanism of action for these compounds often involves the inhibition of lactoperoxidase, an enzyme essential for the synthesis of thyroid hormones.

In one study, a series of pyridine, pyrimidine, and pyrazine (B50134) derivatives of thiazole-2-thiol and its hydrogenated form, 2-thiazoline-2-thiol, were synthesized and tested for their antithyroid effects. The compounds' interactions with molecular iodine and lactoperoxidase were examined in vitro, and their activity was also confirmed in vivo in rats by measuring T4 and TSH levels and through histological examination of the thyroid gland. The compound 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline was found to have the highest antithyroid activity among those tested.

Table 3: Antithyroid Activity of a Leading Thiazole Derivative

Compound Index

Structure Activity Relationship Sar Studies and Lead Optimization of 5 Phenylthiazole 2 Carboxylic Acid Derivatives

Influence of Substituents on the Thiazole (B1198619) Ring System

The thiazole ring is a crucial pharmacophore in numerous biologically active compounds. nih.govkuey.net Modifications to this ring system, particularly at the C4 and C5 positions (with the phenyl group at C5 and the carboxylic acid at C2), can significantly impact the compound's biological profile.

In general, the electronic properties of substituents on the thiazole ring play a critical role. Electron-donating groups, such as a methyl group, can increase the basicity and nucleophilicity of the thiazole ring. kuey.net Conversely, the introduction of strong electron-withdrawing groups can decrease the ring's basicity. kuey.netscience.gov The nature of these substituents—whether they are electron-donating or electron-withdrawing—can influence how the molecule interacts with its biological target and its metabolic stability. nih.govnih.gov For instance, in some series of thiazole derivatives, the introduction of larger substituents at the C5 position, such as ethyl, isopropyl, or phenyl, has been shown to improve potency in certain assays. researchgate.net

The strategic placement of substituents on the thiazole ring is a key method for modulating the pharmacological and toxicological properties of 5-phenylthiazole-2-carboxylic acid derivatives, guiding the design of safer and more effective drug candidates.

Role of the Carboxylic Acid Moiety and its Bioisosteric Replacements

The carboxylic acid group at the C2 position of the 5-phenylthiazole (B154837) scaffold is a critical functional group, often essential for the molecule's interaction with its biological target. This moiety is typically ionized at physiological pH, allowing it to form strong hydrogen bonds or ionic interactions with key residues, such as arginine, in a receptor's binding pocket.

However, the presence of a carboxylic acid can also introduce significant challenges in drug development. These challenges include:

Poor Pharmacokinetic Properties: The ionized nature of the carboxylate can limit passive diffusion across biological membranes, such as the intestinal wall or the blood-brain barrier, leading to poor absorption and distribution.

Metabolic Instability: Carboxylic acids can undergo metabolic conjugation, particularly forming acyl glucuronides. These metabolites can sometimes be reactive, leading to toxicity.

Toxicity: The inherent acidity and potential for forming reactive metabolites can contribute to idiosyncratic drug reactions.

Common bioisosteric replacements for the carboxylic acid moiety include a variety of acidic heterocycles and other functional groups that can mimic its hydrogen bonding capabilities and acidic nature.

Table 1: Common Bioisosteres for Carboxylic Acids

| Bioisostere | Key Features | Potential Advantages |

| Tetrazole | Acidic (pKa similar to carboxylic acid), metabolically stable, planar aromatic ring. | Can enhance metabolic stability and improve lipophilicity to cross membranes. Successfully used in drugs like losartan (B1675146) and valsartan. nih.gov |

| Hydroxamic Acid | Can act as a metal chelator and hydrogen bond donor/acceptor. | Often used in inhibitors of metalloenzymes. |

| N-acyl sulfonamide | Acidic, can form strong hydrogen bonds. | More metabolically stable than carboxylic acids. |

| Isoxazolol | Acidic heterocyclic ring. | Can offer alternative vectors for substitution to explore binding pockets. |

| Trifluoroethanol | The hydrate (B1144303) form can be bioisosteric with a carboxylic acid. | Offers high lipophilicity, which can be advantageous for CNS-targeting drugs. |

Impact of Phenyl Ring Modifications on Biological Activity

The phenyl ring at the C5 position of the thiazole core provides a large, modifiable surface that can be tailored to optimize interactions within the target's binding pocket. The nature, position, and size of substituents on this aromatic ring are critical determinants of biological activity.

Structure-activity relationship studies across various thiazole-based compounds consistently demonstrate that modifying the phenyl ring can fine-tune potency and selectivity. The electronic properties of the substituents are particularly important.

Electron-Withdrawing Groups (EWGs): In many series of thiazole derivatives, the introduction of EWGs such as halogens (F, Cl, Br) or a nitro group (NO₂) onto the phenyl ring leads to enhanced biological activity. nih.govnih.gov The position of the substituent is often crucial. For example, in one study on antibacterial thiazoles, a fluoro or nitro group at the para position of the phenyl ring resulted in the highest activity, with the effect being generally ordered as para > meta > ortho. nih.gov This suggests that the increased lipophilicity and altered electronic distribution conferred by these groups can promote stronger binding or better cell penetration. nih.gov

Electron-Donating Groups (EDGs): Conversely, the presence of EDGs like methyl (Me) or methoxy (B1213986) (OMe) groups on the phenyl ring often leads to a decrease in activity in the same series of compounds. nih.govnih.gov However, this is not a universal rule, as the specific requirements of the target protein's binding site are paramount. In some cases, a well-placed methoxy group can act as a hydrogen bond acceptor, leading to improved potency. mdpi.com

The following table summarizes findings from a study on thiazole clubbed 1,3,4-oxadiazoles, which illustrates the typical impact of phenyl ring substituents on antibacterial activity.

Table 2: Effect of Phenyl Ring Substitution on Antibacterial Activity

| Compound | Substituent (R) on Phenyl Ring | Relative Activity |

| 5c | p-F | Most Potent |

| 5i | p-NO₂ | Potent |

| 5b | m-F | Active |

| 5h | m-NO₂ | Active |

| 5a | o-F | Less Active |

| 5g | o-NO₂ | Less Active |

| 5d-f, 5k-l | EDGs (e.g., OCH₃, CH₃) | Decreased Activity |

| Data derived from a study on thiazole clubbed 1,3,4-oxadiazoles, demonstrating the influence of substituent position and electronic nature. nih.gov |

Beyond electronic effects, steric factors also play a significant role. The size and shape of the substituent must be compatible with the topology of the target's binding site. Bulky substituents may either provide beneficial van der Waals interactions or cause steric clashes that prevent optimal binding. Therefore, a systematic exploration of different substituents at various positions of the phenyl ring is essential for mapping the SAR and identifying the optimal substitution pattern for a given biological target.

Design and Synthesis of Structure-Activity Relationship Libraries

The systematic exploration of structure-activity relationships for this compound derivatives necessitates the design and synthesis of focused chemical libraries. These libraries are collections of structurally related compounds where specific parts of the molecule are varied in a controlled manner. This approach allows researchers to efficiently probe the effects of different functional groups on biological activity. researchgate.net

The synthesis of these libraries often relies on robust and versatile chemical reactions. A common and historically significant method for constructing the core thiazole ring is the Hantzsch thiazole synthesis . nih.govresearchgate.net This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. nih.govresearchgate.net

For a library of this compound derivatives, a convergent synthetic strategy is often employed:

Synthesis of Phenyl Thioamides: A diverse set of thioamides can be prepared from commercially available or synthesized benzonitriles or benzamides. This allows for the introduction of various substituents on the phenyl ring.

Preparation of the α-halocarbonyl component: A key building block containing the precursor to the carboxylic acid is required. For example, ethyl 2-chloroacetoacetate can be used, which upon cyclization, provides an ester that can later be hydrolyzed to the carboxylic acid.

Hantzsch Cyclization: The substituted phenyl thioamides are reacted with the α-halocarbonyl component to form the 2,5-disubstituted thiazole ring system. nih.gov

Final Modifications: The ester group at the C2 position is typically hydrolyzed under basic conditions (e.g., using lithium hydroxide) to yield the final carboxylic acid derivatives. nih.gov If a carboxamide is desired, the carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents (e.g., EDCI, HOBT). researchgate.net

This modular approach allows for the creation of a matrix of compounds by combining different thioamides (varying the phenyl ring) and different amines (for carboxamide derivatives), facilitating a thorough SAR investigation. researchgate.net For instance, a library could be designed to explore various halogen substitutions at the ortho, meta, and para positions of the phenyl ring, while another dimension of the library could investigate different bioisosteric replacements for the carboxylic acid.

Strategies for Optimizing Potency, Selectivity, and Drug-Likeness

Lead optimization is a crucial phase in drug discovery that aims to refine a promising lead compound, such as a this compound derivative, into a clinical candidate. This involves a multi-parameter optimization process to enhance potency and selectivity while ensuring favorable "drug-like" properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).

Strategies for Optimizing Potency: Potency, often measured as the IC₅₀ or EC₅₀ value, is a primary focus. Strategies include:

Maximizing Binding Interactions: Systematically modifying substituents on the phenyl and thiazole rings to exploit all possible favorable interactions (hydrophobic, hydrogen bonding, ionic) with the target protein. For example, introducing a hydrogen bond acceptor at a position where it can interact with a donor residue in the binding site can significantly increase potency.

Conformational Restriction: Introducing rigid elements or cyclic structures to lock the molecule into its bioactive conformation. This reduces the entropic penalty upon binding and can lead to higher affinity.

Strategies for Optimizing Selectivity: Selectivity is critical to minimize off-target effects and associated toxicity. A compound must potently inhibit its intended target while sparing other related proteins, such as different enzyme isoforms or receptor subtypes.

Exploiting Structural Differences: Designing modifications that interact with residues that are unique to the target protein but absent in closely related off-targets. Even minor differences in the shape or charge of the binding pockets can be exploited.

Charge Optimization: Fine-tuning the electrostatic profile of the molecule to be complementary to the target's electrostatic potential while being mismatched for off-targets.

Targeting Allosteric Pockets: Designing molecules that bind to a less-conserved allosteric site on the target protein, which can offer a high degree of selectivity.

Strategies for Optimizing Drug-Likeness (ADME Properties): A potent and selective compound is of little use if it cannot reach its target in the body or is rapidly metabolized and cleared.

Modulating Lipophilicity: The balance between lipophilicity and hydrophilicity (often measured by LogP or LogD) is critical for absorption, distribution, and clearance. Introducing polar groups can decrease lipophilicity to improve solubility and reduce metabolic liability, while nonpolar groups can increase it to improve membrane permeability.

Improving Metabolic Stability: Identifying and blocking sites of metabolic vulnerability. For example, if a phenyl ring is rapidly hydroxylated, introducing a fluorine atom at that position can block the metabolism. As seen with meloxicam, introducing a methyl group can provide an alternative, less toxic metabolic pathway. nih.govnih.gov

Carboxylic Acid Bioisosteres: As discussed in section 6.2, replacing a carboxylic acid with a suitable bioisostere (e.g., a tetrazole) can improve oral absorption, increase metabolic stability, and reduce the risk of forming reactive acyl glucuronide metabolites.